4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine
Description
Properties
IUPAC Name |
4-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-13-10-15(17-12-16-13)23-11-14-2-4-18(5-3-14)24(20,21)19-6-8-22-9-7-19/h10,12,14H,2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVZOKQKASYVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Pyrimidine Moiety: The 6-methylpyrimidine group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and suitable leaving groups.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring, typically through cyclization reactions involving appropriate diols or amino alcohols.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and morpholine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrimidine moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and pyrimidine groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products
The major products of these reactions include oxidized derivatives, reduced forms of the pyrimidine ring, and substituted analogs with various functional groups attached to the sulfonyl or pyrimidine moieties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound has been studied for its potential as a pharmacophore in drug design. Its structural features are conducive to binding with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as antidiabetic, anticancer, and antimicrobial agents. The presence of the morpholine and piperidine rings is particularly significant in enhancing the biological activity of these derivatives.
Industry
Industrially, the compound is used in the development of specialty chemicals and materials. Its unique reactivity profile makes it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, while the morpholine and piperidine rings enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine becomes evident when compared to analogs (Table 1).
Table 1: Key Structural and Functional Comparisons
| Compound Name | Structural Features | Unique Properties | Biological Implications |
|---|---|---|---|
| This compound | Morpholine, piperidine, sulfonyl, 6-methylpyrimidine | High selectivity for kinase targets due to sulfonyl-morpholine synergy | Potential anticancer/anti-inflammatory applications |
| 4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin]morpholine | Pyridazine, piperazine, morpholine | Dual-ring system enhances π-π stacking but reduces solubility | Broader target range but lower specificity |
| 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinazoline | Quinazoline replaces morpholine | Increased lipophilicity due to aromatic quinazoline | Improved blood-brain barrier penetration |
| N-(4-Methylphenyl)-3-(6-methylpyrimidin-2-yloxy)aniline | Aniline backbone, 6-methylpyrimidine | Simplified structure with fewer hydrogen-bond donors | Reduced kinase affinity but improved oral bioavailability |
| 4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine | Cyclobutyl, pyrimidine, piperidine | Rigid cyclobutyl enhances conformational stability | Higher resistance to metabolic degradation |
| 4-{2-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine | Pyrazine, piperazine, morpholine | Pyrazine introduces additional nitrogen interactions | Broader antimicrobial activity |
Structural Divergence and Pharmacological Impact
- Ring System Variations : Replacement of morpholine with quinazoline (e.g., 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinazoline) increases lipophilicity, favoring CNS-targeted therapies, but sacrifices solubility . Conversely, pyridazine-containing analogs exhibit enhanced π-π stacking but poorer pharmacokinetics .
- Substituent Effects : The 6-methylpyrimidine group is conserved across analogs for kinase inhibition, but its position (e.g., 2-yl vs. 4-yl) alters target specificity. For example, N-(4-Methylphenyl)-3-(6-methylpyrimidin-2-yloxy)aniline shows reduced affinity for EGFR but improved bioavailability .
- Bridge Modifications : Sulfonyl groups (as in the target compound) improve binding affinity compared to carboxamide or ester bridges (e.g., 4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}-N-(oxan-4-yl)piperidine-1-carboxamide), which may reduce metabolic stability .
Biological Activity
The compound 4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of the compound features several key functional groups:
- Morpholine Ring : Contributes to the compound's solubility and potential interactions with biological targets.
- Piperidine Moiety : Associated with various pharmacological activities including anesthetic effects and enzyme inhibition.
- Sulfonyl Group : Known for enhancing the compound's reactivity and biological activity.
- 6-Methylpyrimidine : Enhances pharmacological properties, making it a subject of interest in drug development.
| Feature | Description |
|---|---|
| Molecular Formula | C15H20N4O3S |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 2320466-26-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Ring : Achieved through condensation reactions.
- Introduction of the Piperidine Group : Via nucleophilic substitution.
- Attachment of Functional Groups : Including sulfonyl and morpholine through etherification reactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing piperidine rings have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonyl moiety enhances these effects, making them suitable candidates for further development as antibacterial agents.
Enzyme Inhibition
Studies have demonstrated that this compound may act as an inhibitor for several enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to potential treatments for neurodegenerative diseases.
- Urease : Inhibition is linked to therapeutic strategies against urinary tract infections .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Compounds with similar piperidine and sulfonamide structures have been studied for their ability to inhibit cancer cell proliferation . The unique combination of functional groups in this compound may enhance its efficacy against specific cancer types.
The mechanism through which this compound exerts its biological effects likely involves:
- Binding to Enzymatic Sites : Modulating enzyme activity related to neurotransmission and metabolic pathways.
- Interaction with Cellular Receptors : Potentially influencing signaling pathways involved in cell growth and apoptosis.
Case Studies and Research Findings
- Antibacterial Screening : A study evaluated a series of piperidine derivatives, including those with sulfonamide groups, revealing moderate to strong antibacterial activity against specific strains .
- Enzyme Binding Studies : Bovine serum albumin (BSA) binding assays demonstrated strong interactions, indicating potential for drug formulation applications .
- In Silico Studies : Molecular docking studies suggest favorable binding affinities with target proteins relevant to disease pathways, supporting further investigation into this compound's therapeutic potential .
Q & A
Q. How to address low reproducibility in synthetic batches?
- Answer:
- DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, temperature) to identify critical factors .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
